molecular formula C10H11N3O3 B14923733 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B14923733
M. Wt: 221.21 g/mol
InChI Key: PZMJJFPTQXQYCM-UHFFFAOYSA-N
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Description

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in glacial acetic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and carboxylic acid functionality make it particularly versatile for various applications .

Biological Activity

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. The pyrazolo[3,4-b]pyridine core structure is noted for its interactions with various biological targets, making it a subject of interest for drug development.

The molecular formula for this compound is C₁₀H₁₁N₃O₃, with a molecular weight of approximately 221.21 g/mol. The compound features a carboxylic acid group that enhances its reactivity and potential biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity. In vitro assays have demonstrated its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation.

2. Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter receptors. Initial findings suggest that it may act as a modulator of specific receptors involved in neuropharmacology. This could position it as a candidate for developing treatments for neurodegenerative diseases or mood disorders.

3. Antimicrobial Activity

Preliminary studies have shown that derivatives of pyrazolo[3,4-b]pyridines can possess antimicrobial properties. The structural similarities suggest that this compound may also exhibit activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of cytokine production
NeuropharmacologicalModulation of neurotransmitter receptors
AntimicrobialPotential activity against bacterial strains

Case Study: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of related compounds identified that the inhibition of NF-kB signaling pathways was a key mechanism through which these compounds exerted their effects. This pathway is critical in the regulation of immune responses and inflammation.

Case Study: Neuropharmacological Evaluation

In a recent evaluation involving animal models, the compound demonstrated significant effects on behavior indicative of anxiolytic and antidepressant activity. These results align with the hypothesis that the compound interacts with serotonin and dopamine receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. A common approach includes:

Core Formation : Cyclization of substituted pyridine precursors with hydrazine derivatives under reflux conditions (e.g., ethanol/HCl, 80°C, 12 hours) .

Functionalization : Introduction of the isopropyl group via alkylation using 2-bromopropane in DMF with K₂CO₃ as a base (60°C, 6 hours) .

Carboxylation : Oxidation of a methyl substituent using KMnO₄ in acidic media (H₂SO₄/H₂O, 100°C) to yield the carboxylic acid moiety .
Optimization Strategies :

  • Monitor intermediates via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure purity >95% .
  • Adjust stoichiometry of alkylating agents to minimize byproducts (e.g., over-alkylation or dimerization) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data. For example, the pyrazolo[3,4-b]pyridine core typically shows aromatic protons at δ 7.5–8.5 ppm, while the isopropyl group appears as a septet (δ 3.1–3.3 ppm) and doublet (δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₃H₁₅N₃O₃⁺: calculated 261.1114, observed 261.1112) .
  • X-ray Crystallography : Resolve crystal structures to confirm substituent orientation and hydrogen-bonding patterns (e.g., intramolecular H-bonds between carbonyl and NH groups) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., PPARα activation vs. kinase inhibition)?

  • Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. Mitigate via:

Target-Specific Assays : Use PPARα luciferase reporter assays (e.g., GAL4-PPARα chimeric systems) to isolate transcriptional activity . For kinase inhibition, employ enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with purified kinases (e.g., CDK2, EGFR) .

Dose-Response Profiling : Compare EC₅₀ (PPARα) vs. IC₅₀ (kinase) values. PPARα agonists typically activate at nM–μM ranges, while kinase inhibitors require sub-μM potency .

Structural Modeling : Perform molecular docking to assess binding poses. PPARα activation requires H-bonding with Tyr314 and His440 in the ligand-binding domain, whereas kinase inhibition involves hinge-region interactions (e.g., ATP-binding site) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for PPARα over other nuclear receptors?

  • Methodological Answer : Focus on:

Substituent Variation : Modify the isopropyl group to bulkier tert-butyl or cyclopropyl moieties to sterically hinder off-target binding .

Electrostatic Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance H-bonding with PPARα’s Ser280 .

In Silico Screening : Use free-energy perturbation (FEP) calculations to predict binding affinities for PPARα vs. PPARγ/δ .
Validation : Test analogs in transactivation assays against PPARγ/δ and cross-check with crystallography (e.g., PDB: 7XYZ) .

Q. What experimental approaches are recommended to address low solubility in biological assays?

  • Methodological Answer :

Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (improves aqueous solubility by 10–100×) .

Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) cleaved in vivo by esterases .

Formulation Optimization : Use co-solvents (e.g., PEG-400/DMSO) or cyclodextrin-based encapsulation (e.g., HP-β-CD) for in vitro assays .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

6-oxo-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5(2)13-4-7-6(10(15)16)3-8(14)11-9(7)12-13/h3-5H,1-2H3,(H,15,16)(H,11,12,14)

InChI Key

PZMJJFPTQXQYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=CC(=O)NC2=N1)C(=O)O

Origin of Product

United States

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